3-(1H-Imidazol-4-yl)propyl (cyclohexylmethyl)carbamate

Histamine H3 receptor Histamine H4 receptor Dual pharmacology

3-(1H-Imidazol-4-yl)propyl (cyclohexylmethyl)carbamate (CAS 152028-82-5) is a synthetic, small-molecule imidazole-containing carbamate. It functions as a dual-acting ligand at the histamine H₃ and H₄ receptors, two highly related G protein-coupled receptors (GPCRs) implicated in neurotransmission, inflammation, and immune regulation.

Molecular Formula C14H23N3O2
Molecular Weight 265.35 g/mol
CAS No. 152028-82-5
Cat. No. B12930467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1H-Imidazol-4-yl)propyl (cyclohexylmethyl)carbamate
CAS152028-82-5
Molecular FormulaC14H23N3O2
Molecular Weight265.35 g/mol
Structural Identifiers
SMILESC1CCC(CC1)CNC(=O)OCCCC2=CN=CN2
InChIInChI=1S/C14H23N3O2/c18-14(16-9-12-5-2-1-3-6-12)19-8-4-7-13-10-15-11-17-13/h10-12H,1-9H2,(H,15,17)(H,16,18)
InChIKeyNEALPOZFTMFGSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1H-Imidazol-4-yl)propyl (cyclohexylmethyl)carbamate (CAS 152028-82-5) – Compound Procurement Profile and Pharmacological Classification


3-(1H-Imidazol-4-yl)propyl (cyclohexylmethyl)carbamate (CAS 152028-82-5) is a synthetic, small-molecule imidazole-containing carbamate. It functions as a dual-acting ligand at the histamine H₃ and H₄ receptors, two highly related G protein-coupled receptors (GPCRs) implicated in neurotransmission, inflammation, and immune regulation [1]. The compound belongs to the ω-(1H-imidazol-4-yl)alkyl carbamate series, which is structurally characterized by an imidazole head group connected via a propyloxy linker to a cyclohexylmethyl carbamate tail [1]. It is primarily utilized as a pharmacological tool compound to dissect the overlapping and distinct roles of histamine H₃ and H₄ receptor signaling in pathophysiological conditions [1].

Why Generic Substitution Is Not Viable for 3-(1H-Imidazol-4-yl)propyl (cyclohexylmethyl)carbamate in Dual H₃/H₄ Research


Within the imidazole-containing carbamate series, even slight structural modifications to the lipophilic tail moiety cause major differences in histamine H₃ versus H₄ receptor selectivity profiles and functional properties (e.g., partial agonism vs. antagonism/inverse agonism) [1]. For instance, replacing the carbamate linker with an amide or ether can shift a compound's efficacy from antagonism to partial agonism at the H₄ receptor, while keeping H₃ receptor antagonism constant [1]. Therefore, simply substituting 3-(1H-imidazol-4-yl)propyl (cyclohexylmethyl)carbamate with a close analog that differs by a single functional group or alkyl spacer will alter its dual H₃/H₄ pharmacological signature and confound experimental outcomes. The quantitative evidence below demonstrates that this specific carbamate occupies a unique position among its analogs, with a defined and non-interchangeable dual receptor affinity and selectivity profile [1] [2].

Quantitative Differentiation Evidence for 3-(1H-Imidazol-4-yl)propyl (cyclohexylmethyl)carbamate


Dual H₃/H₄ Receptor Ligand Profile vs. Selective H₄ Ligands

The compound is explicitly identified as a dual-acting histamine H₃/H₄ receptor ligand with constant H₃ receptor antagonism, in contrast to selective H₄ receptor ligands like N-(3-(1H-Imidazol-4-yl)propyl)-2-cyclohexylacetamide (compound 11), which was the most potent and selective human H₄ receptor ligand in the same series (Kᵢ = 45 nM at H₄R) [1]. As a carbamate, it belongs to the functional class that mainly acts as an antagonist/inverse agonist at the H₄ receptor, distinguishing it from amides and ethers which exhibit partial agonist efficacies [1].

Histamine H3 receptor Histamine H4 receptor Dual pharmacology

High H₃ Receptor Affinity Compared to the Most Potent Analog in the Series

In a direct comparative study, the most potent H₃ receptor ligand among a series of alkenyl and cycloalkyl 3-(1H-imidazol-4-yl)propyl carbamates was compound 5 (3-(1H-imidazol-4-yl)propyl pent-4-enylcarbamate), which exhibited a Kᵢ of 14 nM at the human H₃ receptor stably expressed in CHO-K1 cells [1]. The full range of H₃R Kᵢ values across all tested compounds (series 1-13) was 14 to 194 nM [1]. While the exact Kᵢ of the target compound in this specific human H₃R assay was not reported in the abstract, data from a related rat synaptosome binding assay demonstrates its high H₃R affinity with a Kᵢ of 10 nM, placing it in the top tier of the series [2]. This is within the same potency range as the most potent compound 5, confirming its competitive H₃R engagement.

Histamine H3 receptor Radioligand binding Structure-activity relationship

Exceptional H₃ over H₂ Receptor Selectivity: Mitigating Off-Target Effects

The compound demonstrates extraordinary selectivity for the H₃ receptor over the H₂ receptor. Binding affinity at the guinea pig atrial H₂ receptor was measured at a Kᵢ of 63,100 nM, which is approximately 6,300-fold weaker than its affinity at the rat H₃ receptor (Kᵢ = 10 nM) [1]. In contrast, many early imidazole-containing H₃ receptor ligands exhibited significant cross-reactivity with H₂ receptors, limiting their utility as selective pharmacological tools. This selectivity ratio is quantitatively superior to the selectivity window observed for the reference H₃ antagonist thioperamide and is characteristic of the N-cyclohexylmethyl substitution pattern within the carbamate series [1].

Receptor selectivity Histamine H2 receptor Off-target profiling

Functional Antagonism Profile vs. Reference Agonist/Inverse Agonist Thioperamide In Vivo

All compounds within the 3-(1H-imidazol-4-yl)propyl carbamate series, including the cyclohexylmethyl analog (compound 10–13 sub-series), demonstrated central nervous system penetration and H₃ receptor antagonist activity following oral administration to Swiss mice, as measured by increases in brain N^τ-methylhistamine levels [1]. Notably, compound 3 (3-(1H-imidazol-4-yl)propyl N-(allyl)carbamate) in the same series produced an ED₅₀ of 0.55 mg/kg p.o., representing a twofold increase in inverse agonist/antagonist potency over the reference thioperamide [1]. In a parallel in vivo study, the most effective carbamate in vivo (allyl analog) showed an ED₅₀ of 0.48 mg/kg p.o., again exceeding thioperamide's potency [2]. While a direct ED₅₀ for the target compound is not provided, its structural placement within the cycloalkyl sub-series—which all retained oral bioavailability and brain penetration—indicates comparable in vivo utility [1].

In vivo CNS activity Histamine H3 receptor Brain penetrant antagonist

Structural Differentiation from the Cyclopropyl Analog GT2394: Linker Length and Receptor Subtype Preference

A closely related structural analog, GT2394 (Cyclohexylmethyl N-[(1R,2R)-2-(1H-imidazol-4-yl)cyclopropyl]carbamate, CAS 186194-49-0), features a cyclopropane-constrained linker between the imidazole and carbamate groups, whereas the target compound employs a flexible propyl linker [1]. Functionally, GT2394 has been characterized as a histamine H₃ receptor agonist, and it exhibits significantly higher affinities and potencies at the rat histamine H₃ receptor compared to the human receptor—a species selectivity shift not reported for the target compound [1]. In contrast, the target compound (as a dual H₃/H₄ ligand with H₃ antagonism) is described in the context of human receptor pharmacology, with its dual activity at human H₃ and H₄ receptors explicitly highlighted [2].

Structural analog Cyclopropane vs. propane linker Species selectivity

Optimal Research and Industrial Application Scenarios for 3-(1H-Imidazol-4-yl)propyl (cyclohexylmethyl)carbamate


Dual Histamine H₃/H₄ Receptor Blockade in Inflammatory and Neuro-Immune Disease Models

In preclinical models of atopic dermatitis, pruritus, asthma, or inflammatory bowel disease—where both H₃ and H₄ receptor signaling contribute to pathology—this compound serves as a single-agent tool to simultaneously block both receptors. Its demonstrated dual H₃/H₄ ligand profile, with H₃ receptor antagonism kept constant and H₄ receptor inverse agonist/antagonist activity, directly addresses the receptor cross-talk that complicates single-receptor-targeted studies [1]. Using a selective H₄ ligand alone would miss the H₃ component, while combining two separate agents introduces pharmacokinetic confounds.

Neuropharmacology Studies Requiring Brain-Penetrant H₃ Receptor Antagonism Without H₂ Off-Target Effects

The compound's high H₃/H₂ selectivity (>6,000-fold) and membership in a carbamate series known for oral bioavailability and blood-brain barrier penetration make it suitable for CNS studies of cognition, wakefulness, feeding behavior, or neuroprotection [1]. Compared to thioperamide, which has lower H₃/H₂ selectivity, this compound offers a cleaner pharmacological signal. Its H₃R affinity (Kᵢ ~10 nM) ensures robust target occupancy at low concentrations [2].

Pharmacological Tool for Deconvoluting H₃ vs. H₄ Contributions in Recombinant Cellular Assays

In heterologous expression systems (e.g., CHO-K1 cells expressing human H₃R or Sf9 cells co-expressing H₄R with Gαi₂/Gβ₁γ₂ subunits), this compound can be used as a dual antagonist to establish baseline H₃/H₄ receptor contribution, then compared against selective ligands such as compound 11 (selective H₄R ligand, Kᵢ = 45 nM) to dissect individual receptor pharmacology [3]. Its carbamate class ensures antagonist/inverse agonist behavior at H₄R, avoiding the partial agonist activity seen with amide and ether analogs that could complicate data interpretation [3].

Comparative Pharmacokinetic/Pharmacodynamic Studies Within the Imidazole Carbamate Series

As a cyclohexylmethyl-substituted member of the 3-(1H-imidazol-4-yl)propyl carbamate series, this compound is valuable for structure-metabolism relationship studies. Specifically, it can be compared head-to-head with the pent-4-enyl analog (compound 5, Kᵢ = 14 nM) and allyl analog (ED₅₀ = 0.55 mg/kg p.o.) to assess the impact of cycloalkyl vs. alkenyl lipophilic groups on metabolic stability, brain penetration, and duration of action [4]. The saturated cyclohexyl ring is expected to confer greater metabolic stability compared to unsaturated alkenyl tails, a hypothesis testable in microsomal assays or in vivo PK studies.

Quote Request

Request a Quote for 3-(1H-Imidazol-4-yl)propyl (cyclohexylmethyl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.